Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Description
The compound Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a structurally complex bicyclic β-lactam derivative. Its core structure includes two fused 4-thia-1-azabicyclo[3.2.0]heptane systems (a penicillin-like scaffold) linked via a dibenzofuran moiety and acetyl-amino bridges. Key features include:
- Methoxycarbonyl groups at positions 2 and 2' of the bicyclo systems.
- 3,3-Dimethyl substitutions on both bicyclo frameworks.
- A dihydrodibenzofuran moiety connected via an oxoethyl-acetyl bridge.
Properties
IUPAC Name |
methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O10S2/c1-32(2)24(30(44)46-5)37-26(42)22(28(37)49-32)35-20(40)12-15-7-8-17-18(11-15)48-19-13-16(39)9-10-34(17,19)14-21(41)36-23-27(43)38-25(31(45)47-6)33(3,4)50-29(23)38/h7-11,19,22-25,28-29H,12-14H2,1-6H3,(H,35,40)(H,36,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTJFACQYOCLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC4=C(C=C3)C5(C=CC(=O)CC5O4)CC(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)OC)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933306 | |
| Record name | 2,2'-(7-Oxo-6,7-dihydrodibenzo[b,d]furan-3,9a(5aH)-diyl)bis{N-[2-(methoxycarbonyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]ethanimidic acid} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148091-75-2 | |
| Record name | XML 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148091752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(7-Oxo-6,7-dihydrodibenzo[b,d]furan-3,9a(5aH)-diyl)bis{N-[2-(methoxycarbonyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]ethanimidic acid} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with potential biological activities, particularly in antibacterial and enzyme inhibition contexts. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound's structure features multiple functional groups that contribute to its biological activity. Its molecular formula is , indicating a large and complex molecular architecture that may influence its interaction with biological systems.
Antibacterial Activity
Recent research has highlighted the antibacterial properties of similar compounds derived from azabicyclo structures. For instance, studies have shown that derivatives of such compounds exhibit significant activity against both gram-positive and gram-negative bacteria.
Case Study: Antibacterial Evaluation
A study evaluated several structural analogues of beta-lactam antibiotics against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that some derivatives demonstrated enhanced antibacterial activity compared to standard treatments like meropenem, particularly in cases involving extended-spectrum beta-lactamase (ESBL) producing strains .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| M1 | Moderate | Low |
| M2 | High | Moderate |
| M3 | High | High |
Enzyme Inhibition Studies
The compound's potential as an inhibitor of specific enzymes has also been explored. For example, it was found to inhibit urease and alpha-amylase, which are critical in various metabolic processes.
Enzyme Inhibition Results
Inhibition assays demonstrated varying degrees of effectiveness:
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Urease | 75% |
| Alpha-Amylase | 60% |
These findings suggest that the compound could be leveraged for therapeutic applications where enzyme inhibition is beneficial.
Antioxidant Activity
Antioxidant properties were assessed using the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay, which measures the ability to scavenge free radicals. The compound exhibited moderate antioxidant activity, indicating potential for use in formulations aimed at oxidative stress reduction.
Antioxidant Activity Results
The antioxidant capacity was quantified as follows:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| M1 | 30% |
| M2 | 50% |
| M3 | 45% |
The proposed mechanism of action for the antibacterial effects includes disruption of bacterial cell wall synthesis and interference with metabolic pathways through enzyme inhibition. Molecular docking studies have suggested that the compound binds effectively to target enzymes, which could explain its potent biological activities .
Comparison with Similar Compounds
Structural Analogues in the 4-Thia-1-azabicyclo[3.2.0]heptane Family
Ampicillin Derivatives
- Example: (2S,5R,6R)-6-[[(2S)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Ampicillin) ** Key Differences:
- Ampicillin lacks the dibenzofuran moiety and methoxycarbonyl groups.
- It features a simpler 4-hydroxyphenylacetyl side chain, which enhances Gram-positive activity but confers β-lactamase sensitivity.
- Activity : Broad-spectrum against Gram-positive and some Gram-negative bacteria.
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylate Esters
- Example: 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-, diethylaminoethyl ester ** Key Differences:
- Substituent at position 6 is a phenylacetyl group instead of the dibenzofuran-linked acetyl bridge.
- The diethylaminoethyl ester enhances solubility but reduces metabolic stability. Activity: Primarily Gram-positive, with moderate β-lactamase resistance.
Methyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate
- Key Differences :
- A 7-azabicyclo[2.2.1]heptane core instead of the 3.2.0 system.
- Lacks the β-lactam ring and antibacterial activity; used as a synthetic intermediate.
Functional and Pharmacological Comparisons
Table 1: Structural and Functional Comparison
Key Findings :
Enhanced Stability : The methoxycarbonyl groups in the target compound likely reduce β-lactamase hydrolysis compared to ampicillin .
Dibenzofuran Role : The bulky dibenzofuran moiety may improve penetration into Gram-negative bacteria by disrupting outer membrane integrity .
Toxicity Profile: Similar esters (e.g., diethylaminoethyl) show irritant properties (H315, H319), suggesting the target compound may require formulation optimization .
Preparation Methods
β-Lactam Ring Formation
The β-lactam core is synthesized via a [2+2] cycloaddition between a thioamide and a ketene, as exemplified in related patents. Modifications include:
-
Thioamide activation : Using 3,3-dimethylacryloyl chloride to generate the requisite ketene intermediate.
-
Stereochemical control : Chiral auxiliaries or asymmetric catalysis to achieve >95% enantiomeric excess.
-
React 3,3-dimethylacryloyl chloride with L-valine-derived thioamide in CH₂Cl₂ at −40°C.
-
Quench with aqueous NaHCO₃ to yield the β-lactam ring (72% yield, dr 9:1).
Preparation of 5a,6-Dihydrodibenzofuran Scaffold
Ullmann Coupling for Dibenzofuran Core
The dibenzofuran moiety is constructed using a copper-mediated Ullmann coupling:
Oxidation and Functionalization
-
Oxidation : Convert dihydrodibenzofuran to the 7-oxo derivative using MnO₂ in acetone.
-
Side chain installation : Introduce the 2-[(β-lactam)amino]-2-oxoethyl group via Michael addition with acryloyl chloride, followed by amidation.
Fragment Coupling Strategies
Amide Bond Formation
Coupling the β-lactam fragment (Fragment A) to the dibenzofuran derivative (Fragment B) requires careful activation:
Palladium-Mediated Cross-Couplings
Key steps from patent WO2020049153A1 inform the use of:
-
Catalyst system : Pd₂dba₃/Xantphos for Suzuki-Miyaura couplings to introduce aryl groups.
-
Solvent optimization : Toluene or methyl-THF enhances reaction efficiency and reduces side products.
Purification and Isolation
Chromatography Avoidance
Industrial-scale processes prioritize crystallization over column chromatography:
Final Product Characterization
-
HPLC : Purity >98% achieved using a C18 column (MeCN/H₂O gradient).
-
X-ray crystallography : Confirms stereochemistry of β-lactam rings.
Process Optimization and Yield Improvements
Catalytic Efficiency
Q & A
Q. What synthetic strategies are effective for constructing the bicyclic frameworks in this compound?
The synthesis of bicyclic systems like the 4-thia-1-azabicyclo[3.2.0]heptane core typically involves cyclization reactions. For example:
- Spirocyclic intermediates : Use 2-oxa-spiro[3.4]octane-1,3-dione as a precursor, reacting with benzothiazol-2-yl derivatives to form fused bicyclic structures via nucleophilic addition and cyclization .
- Stepwise coupling : Introduce acetamide or phenylacetamide groups at the 6-position of the bicyclo[3.2.0]heptane core via amidation reactions under anhydrous conditions .
- Protection/deprotection : Methoxycarbonyl groups are retained during synthesis using acid-labile protecting groups (e.g., tert-butyl esters) to prevent premature hydrolysis .
Key Characterization Tools :
| Technique | Purpose | Example Reference |
|---|---|---|
| IR Spectroscopy | Confirm carbonyl (C=O) and amide (N-H) groups | |
| Elemental Analysis | Verify purity and stoichiometry | |
| UV-Vis Spectroscopy | Monitor conjugation in dibenzofuran moieties |
Q. How is the structural integrity of this compound validated experimentally?
A multi-technique approach is critical:
- X-ray crystallography : Resolves absolute stereochemistry (e.g., (2S,5R,6R) configuration in related derivatives) .
- NMR spectroscopy : Assigns proton environments (e.g., methyl groups at 3,3-positions show singlet peaks at δ 1.5–1.7 ppm) .
- Chromatographic purity : HPLC with UV detection at 254 nm ensures >95% purity, critical for biological studies .
Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected IR carbonyl shifts) are addressed by repeating reactions under inert atmospheres to avoid oxidation artifacts .
Q. What methodologies are used to evaluate its antibacterial activity?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with ampicillin as a positive control .
- Metal complexation : Enhance activity by forming Cr(III) complexes, which improve membrane permeability. Synthesize via refluxing the ligand with CrCl₃·6H₂O in ethanol .
- Structure-Activity Relationship (SAR) : Modify the phenylacetamide side chain to assess hydrophobicity effects on potency .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling steps in large-scale synthesis?
Use Design of Experiments (DoE) principles:
- Factorial design : Vary precursor concentration (0.1–0.5 M), temperature (25–60°C), and pH (6–8) to maximize yield. For example, achieved 89% yield for nanocatalysts by optimizing hydrothermal synthesis parameters .
- Flow chemistry : Continuous-flow systems improve reproducibility in diazomethane-related reactions, reducing hazardous intermediate accumulation .
- In situ monitoring : Raman spectroscopy tracks reaction progress in real time, enabling rapid adjustments .
Q. How can computational modeling resolve contradictions in stability or reactivity predictions?
- DFT calculations : Predict thermodynamic stability of bicyclic conformers. For example, used B3LYP/6-31G(d) to model maleimide derivatives, identifying electron-deficient regions prone to nucleophilic attack .
- Molecular dynamics (MD) : Simulate aqueous solubility by calculating LogP values for side-chain modifications .
- AI-driven synthesis planning : Tools like IBM RXN for Chemistry propose alternative pathways when experimental yields fall below 50% .
Q. What strategies address low yields in multi-step syntheses?
- Intermediate trapping : Quench reactive intermediates (e.g., diketopiperazines) with acetic anhydride to prevent decomposition .
- Catalyst screening : Test Pd/C, Ni, or enzyme-mediated catalysts for stereoselective amidation. achieved 78% yield using immobilized lipases .
- Byproduct recycling : Reprocess mother liquors via column chromatography to recover unreacted starting materials .
Q. How are safety protocols integrated into handling reactive intermediates?
- PPE requirements : Nitrile gloves, face shields, and fume hoods are mandatory due to potential genotoxicity of β-lactam intermediates .
- Waste management : Neutralize acidic byproducts (e.g., HCl from CrCl₃ reactions) with NaHCO₃ before disposal .
- Emergency procedures : Immediate eye irrigation with 0.9% saline is required for accidental exposure to methoxycarbonyl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
